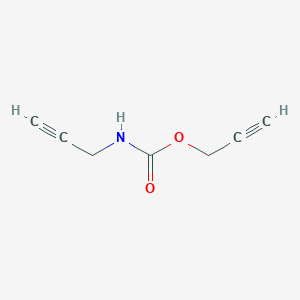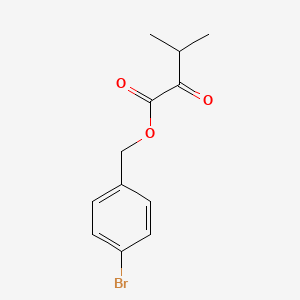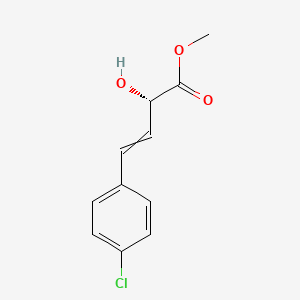
methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable ester precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, while the hydroxy and ester groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
- Methyl (2S)-4-(4-fluorophenyl)-2-hydroxybut-3-enoate
- Methyl (2S)-4-(4-methylphenyl)-2-hydroxybut-3-enoate
Uniqueness
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
830319-49-8 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC名 |
methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7,10,13H,1H3/t10-/m0/s1 |
InChIキー |
IDZMRQSLNYVHHU-JTQLQIEISA-N |
異性体SMILES |
COC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
正規SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)
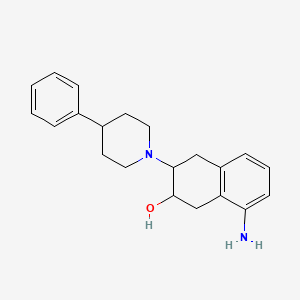
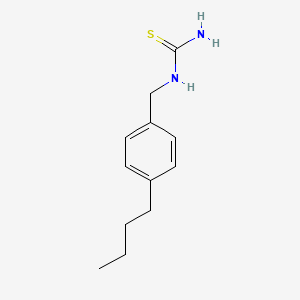
![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
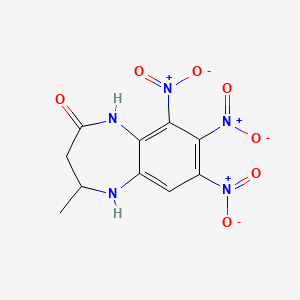
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
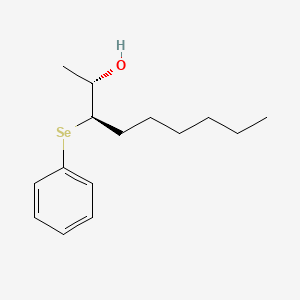

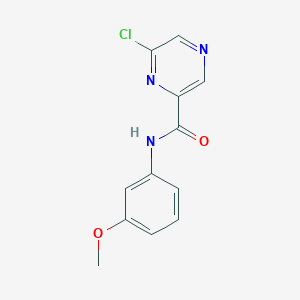
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
